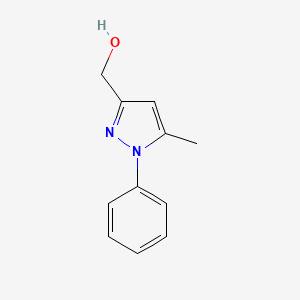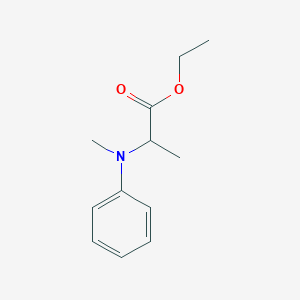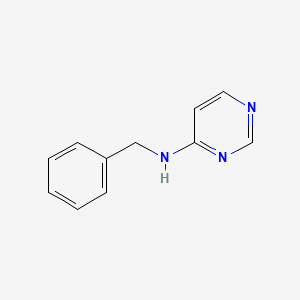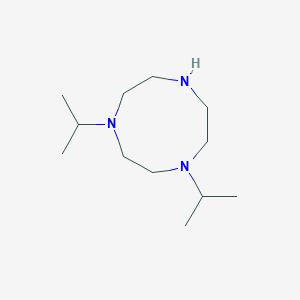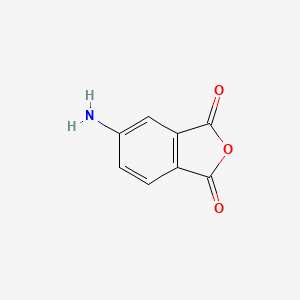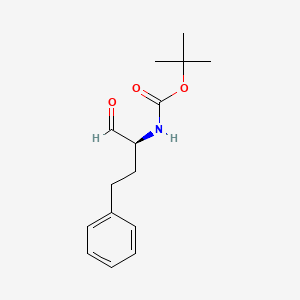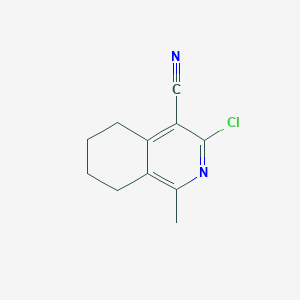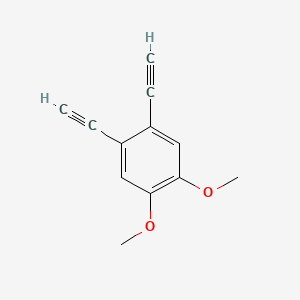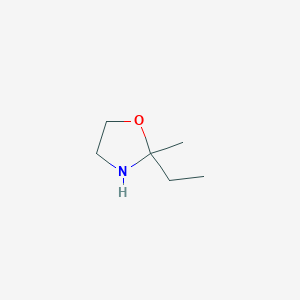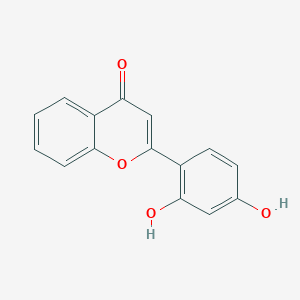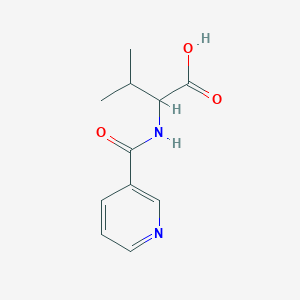
N-(pyridin-3-ylcarbonyl)valine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
One study by Faghihi et al. (2004) describes the synthesis and characterization of novel optically active poly(amide-imide)s. These polymers were synthesized using a process that involves the reaction of pyromellitic dianhydride with L-valine in a mixture of acetic acid and pyridine, leading to the creation of N,N′-(pyromellitoyl)-bis-L-valine diacid chloride. This compound was then used to synthesize poly(amide-imide)s through polycondensation with various derivatives of 5,5-disubstituted hydantoin compounds. The study highlights the rapid and efficient synthesis under microwave irradiation, producing optically active and thermally stable polymers with inherent viscosities ranging from 0.15 to 0.36 dl g−1 (Faghihi et al., 2004).
Advanced Material Characterization
In another research, Mallakpour and Kolahdoozan (2006) focused on the synthesis and characterization of novel optically active poly(amide-imide)s based on bis(p-aminobezoic acid)-N-trimellitylimido-S-valine via direct polycondensation. This study illustrates the creation of amide-imide diacid monomer, which subsequently polymerized with aromatic diamines to produce novel optically active poly(amide-imide)s. These polymers were fully characterized using FTIR spectroscopy and specific rotation, among other methods, demonstrating their potential in advanced material applications (Mallakpour & Kolahdoozan, 2006).
Novel Synthesis Routes and Chemical Interactions
The synthesis and antimicrobial activity of pyrimidine derivatives, including those derived from pyridine, highlight the versatility and potential applications of N-(pyridin-3-ylcarbonyl)valine in medicinal chemistry. Rathod and Solanki (2018) synthesized new pyrimidine derivatives through a one-pot synthesis involving 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, showcasing the compound's role in developing potential therapeutic agents (Rathod & Solanki, 2018).
Wirkmechanismus
Target of Action
N-(pyridin-3-ylcarbonyl)valine is a complex molecule that can interact with various biological targetsCompounds with similar structures have been known to interact with proteins and enzymes, altering their function .
Mode of Action
It’s known that certain compounds with similar structures can form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This interaction can lead to changes in the biological activity of the target, potentially influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence the biosynthesis of amino acids like valine and isoleucine . This could potentially affect various downstream effects, including protein synthesis and metabolic processes.
Result of Action
Similar compounds have been known to cause changes in cellular processes, potentially leading to altered cell function or viability .
Action Environment
The action, efficacy, and stability of N-(pyridin-3-ylcarbonyl)valine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and physical conditions such as temperature and pressure .
Eigenschaften
IUPAC Name |
3-methyl-2-(pyridine-3-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUAJGXNZOAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305861 | |
| Record name | N-(pyridin-3-ylcarbonyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylcarbonyl)valine | |
CAS RN |
17274-85-0 | |
| Record name | NSC172198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(pyridin-3-ylcarbonyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



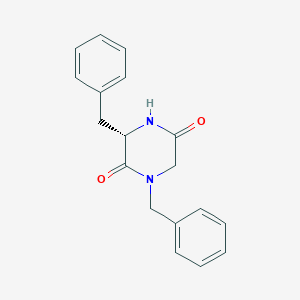
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
